

An In-Depth Technical Guide to 8-Azaspido[4.5]decane Hydrochloride

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Compound of Interest

Compound Name: 8-Azaspido[4.5]decane hydrochloride

Cat. No.: B184460

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This technical guide provides essential information regarding the physicochemical properties and synthesis of **8-Azaspido[4.5]decane hydrochloride**, a molecule of interest for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The fundamental molecular characteristics of **8-Azaspido[4.5]decane hydrochloride** are summarized below.

Property	Value
Molecular Formula	C ₉ H ₁₇ N·HCl[1]
Molecular Weight	175.70 g/mol [1]
IUPAC Name	8-azaspido[4.5]decane;hydrochloride
InChI Key	DRTLAKIFUNGWIM-UHFFFAOYSA-N
CAS Number	1123-30-4[1][2]

Synthesis and Experimental Protocols

While specific experimental protocols for the direct synthesis of **8-Azaspido[4.5]decane hydrochloride** are not readily available in the provided search results, a method for the

preparation of a related compound, 8-azaspiro[4.5]decane-7,9-dione, has been documented. This synthesis provides valuable insight into the formation of the core azaspirocyclic structure.

Preparation of 8-Azaspiro[4.5]decane-7,9-dione[3]

This method involves the reaction of 1,1-pentamethylene oxalic acid with urea.

- Reactants:

- 1,1-pentamethylene oxalic acid
- Urea
- Molar Ratio: 1 mole of 1,1-pentamethylene oxalic acid to 1.1-1.6 moles of urea.[3]

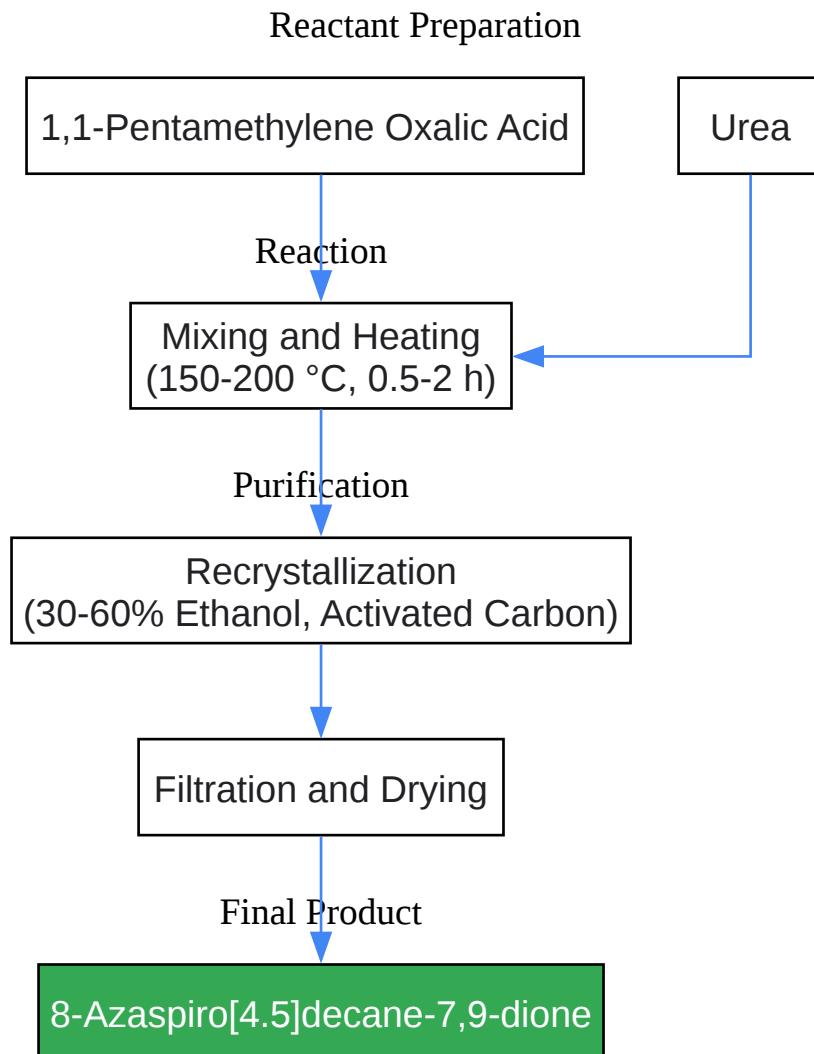
- Procedure:

- The reactants are mixed and stirred at a temperature of 150-200 °C for a duration of 0.5-2 hours.[3]
- Following the reaction, the resulting crude product is recrystallized using 30-60% ethanol and activated carbon to yield white crystals of 8-azaspiro[4.5]decane-7,9-dione.[3]

A specific example provided describes the reaction of 93.1 g (0.5 mol) of 1,1-pentamethylene oxalic acid with 42.0 g (0.7 mol) of urea at 160-170 °C for 1 hour. The crude product is then dissolved in 450 ml of 50% ethanol, treated with 1 g of activated carbon, filtered while hot, washed, and dried to obtain the final product.[3]

Visualized Synthesis Workflow

The synthesis of 8-azaspiro[4.5]decane-7,9-dione can be visualized as a straightforward workflow.

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Caption: Synthesis workflow for 8-azaspido[4.5]decane-7,9-dione.

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